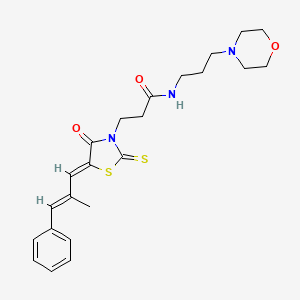
3-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The research on thiazolidinone derivatives, including those with morpholine components and specific functional groups, involves exploring their potential in various applications due to their interesting chemical and physical properties. These compounds are often studied for their biological activities, and while we will not delve into drug use or side effects, their synthesis and structural analysis remain critical for their understanding.
Synthesis Analysis
The synthesis of thiazolidinone derivatives can involve transamination reactions with morpholine, leading to the formation of compounds with potential for further chemical modifications and biological activities. For example, the transamination of cyanothioacetamide with morpholine resulted in the synthesis of various derivatives, highlighting the versatility of this synthetic route (Dyachenko, Chernega, & Dyachenko, 2012).
Molecular Structure Analysis
The molecular structure of thiazolidinone and related compounds is often confirmed through crystallographic studies, which provide detailed insights into their conformation and potential interactions. The crystal structure of certain derivatives has been elucidated, revealing significant details about their molecular geometry and the implications for their reactivity and interactions (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Chemical Reactions and Properties
Thiazolidinone compounds can undergo various chemical reactions, leading to a wide range of derivatives with unique properties. The synthesis of novel derivatives often involves condensation reactions with aldehydes or isocyanates, highlighting the chemical versatility of these compounds (Hanna & George, 2012).
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Heteroylhydrazono-1,3-thiazolidin-4-ones : Research has shown the synthesis of related compounds involving thiazolidin-4-one derivatives, confirmed by X-ray crystallography (Hassan et al., 2015).
Anticancer Properties
- Cytotoxic Activity Against Cancer Cell Lines : Studies include synthesis and evaluation of compounds for cytotoxic activity against K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells, demonstrating moderate yield and the elucidation of chemical structures through IR, 1H-NMR, 13C-NMR, and HR-MS spectral data (Nguyen et al., 2019).
Antimicrobial Activity
- Synthesis of Derivatives with Antimicrobial Properties : A study synthesized flurbiprofen hydrazide derivatives, screening them for antimicrobial activity against various bacterial and fungal strains, and evaluating their ability to inhibit Hepatitis C virus NS5B polymerase (Çıkla et al., 2013).
Anti-inflammatory Activity
- Derivatives with Anti-inflammatory Properties : Research has been conducted on synthesizing derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, assessing their anti-inflammatory activity. Among these, certain compounds showed significant activity (Sunder & Maleraju, 2013).
Inhibition of MMPs in Tissue Damage
- MMP Inhibitors in Tissue Damage : A study involved the design and synthesis of 4-thiazolidinone derivatives as matrix metalloproteinase (MMP) inhibitors, highlighting their potential anti-inflammatory/wound healing effects (Incerti et al., 2018).
Potential Antiviral and Antifungal Agents
- Antibacterial and Antifungal Agents : Research on the synthesis of compounds like 4-thiazolidinone derivatives has shown promising results in terms of antibacterial and antifungal activities, indicating potential as antimicrobial agents (Zala, Dave, & Undavia, 2015).
properties
IUPAC Name |
3-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-morpholin-4-ylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S2/c1-18(16-19-6-3-2-4-7-19)17-20-22(28)26(23(30)31-20)11-8-21(27)24-9-5-10-25-12-14-29-15-13-25/h2-4,6-7,16-17H,5,8-15H2,1H3,(H,24,27)/b18-16+,20-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOGONLHNSWSJF-MOKUSBMGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

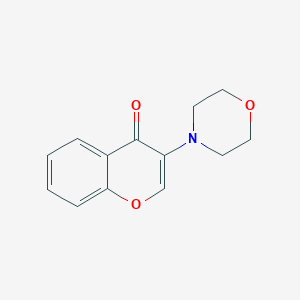



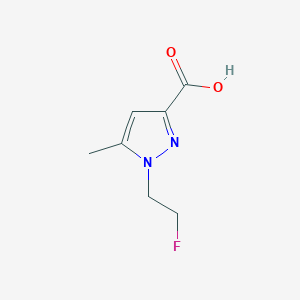
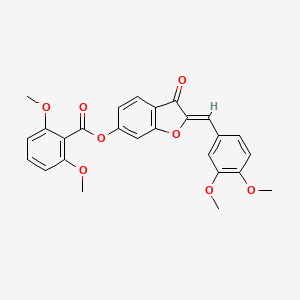

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(4-fluorophenyl)sulfanyl]pyrimidine](/img/structure/B2495988.png)
![N-methyl-N-[(3S)-3-piperidyl]acetamide](/img/structure/B2495989.png)
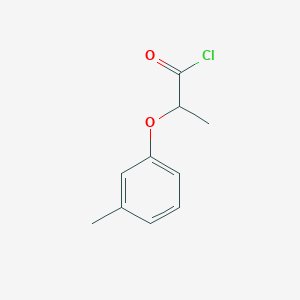
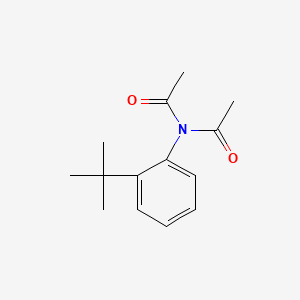
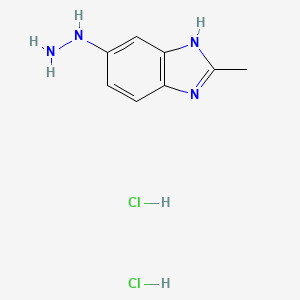

![7-(1H-pyrrol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2495997.png)